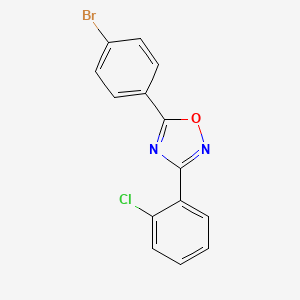
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPO has a unique chemical structure that makes it an attractive candidate for use in the development of new drugs, materials, and technologies. In
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects in various biological systems. In cancer cells, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, via the activation of caspase enzymes. In bacterial and fungal cells, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to disrupt cell membrane integrity and inhibit cell growth and division. In addition, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in laboratory experiments is its high potency and selectivity for specific biological targets. 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent activity against a wide range of cancer cell lines and microbial pathogens, making it a promising candidate for the development of new drugs. However, the high potency of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole also presents a challenge in terms of toxicity and potential side effects, which must be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of new 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential applications of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the development of new materials and technologies, such as organic semiconductors and photovoltaic devices. Finally, further studies are needed to evaluate the safety and efficacy of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in preclinical and clinical trials, with the goal of developing new drugs for the treatment of cancer and infectious diseases.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzonitrile with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. This method has been widely used in the laboratory synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole due to its simplicity and efficiency.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. In medicinal chemistry, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent anticancer, antibacterial, and antifungal activities. In material science, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and optical activity. In optoelectronics, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the production of singlet oxygen.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)14-17-13(18-19-14)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJMMAKBLOAFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)